REACTION_CXSMILES
|
CC[O-].[Na+].O=[C:6]([CH2:13][C:14](=O)[CH2:15][CH2:16]C)[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].[CH3:19][NH:20][NH2:21].C(O)(=O)C>C(O)C>[CH3:19][N:20]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][C:13]([CH2:14][CH2:15][CH3:16])=[N:21]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
ethyl 2,4-diketoheptanecarboxylate
|
Quantity
|
41.9 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)CC(CCC)=O
|
Name
|
methylhydrazine
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was subsequently stirred at room temperature for a further hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution thus prepared
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
DISTILLATION
|
Details
|
the ethanol was then distilled off
|
Type
|
ADDITION
|
Details
|
100 ml of toluene and 100 ml of water were then added
|
Type
|
CUSTOM
|
Details
|
the phases which form were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice more with 50 ml of toluene each time
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a slight vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1C(=O)OCC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |